molecular formula C14H21ClN2O3 B1487992 3-[2-(3-Methyl-4-nitrophenoxy)ethyl]piperidine hydrochloride CAS No. 1220038-03-8

3-[2-(3-Methyl-4-nitrophenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1487992
CAS No.: 1220038-03-8
M. Wt: 300.78 g/mol
InChI Key: MHNOAVNCZWDDKL-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

Region 1H NMR Signals (δ, ppm) 13C NMR Signals (δ, ppm)
Piperidine 1.5–1.8 (axial CH₂), 2.1–2.4 (equatorial CH₂) 22–25 (CH₂), 50–55 (N–CH)
Ethyl linker 2.6–2.8 (CH₂ adjacent to O), 3.5–3.7 (O–CH₂) 35–40 (O–CH₂), 50–55 (N–CH₂)
Nitrophenyl 3.9–4.1 (CH₃), 7.2–7.5 (aromatic H) 55–60 (CH₃), 120–150 (aromatic C)

The nitro group deshields aromatic protons, shifting signals to higher δ values. Steric effects from the methyl group may split signals for adjacent protons.

Infrared (IR) Spectroscopy

Vibration Wavenumber (cm⁻¹) Assignment
NO₂ asymmetric 1520–1550 Nitro group stretching
NO₂ symmetric 1350–1380 Nitro group bending
C–O ether 1240–1260 Phenoxy group
C–N piperidine 1100–1150 Piperidine ring vibrations

UV-Vis Spectroscopy

λ_max (nm) Assignment
250–300 π→π* transition of nitrophenyl

The nitro group’s electron-withdrawing effect enhances conjugation, leading to absorption in the UV region.

X-ray Crystallography and Solid-State Packing Arrangements

While direct crystallographic data for this compound is unavailable, insights are drawn from similar piperidine derivatives:

  • Hydrogen bonding :

    • The hydrochloride counterion forms strong ionic interactions with the piperidine nitrogen.
    • Nitro oxygen atoms may engage in weak hydrogen bonds with adjacent aromatic protons.
  • Packing motifs :

    • π-π stacking : Aromatic rings align to minimize repulsion.
    • Hydrophobic interactions : Methyl groups and aliphatic chains cluster to reduce exposure to polar environments.
  • Conformational rigidity :

    • The bulky nitro group likely restricts rotational freedom in the phenoxyethyl chain, favoring a trans configuration between the ethyl and phenyl groups.

Computational Chemistry Studies (DFT, Molecular Dynamics)

Density Functional Theory (DFT) Analysis

Parameter Value Significance
C–N bond order ~1.0 (single bond) Typical for piperidine derivatives
C–O bond length 1.38–1.42 Å Consistent with ether linkages
Nitro group tilt 20–30° (relative to phenyl) Minimizes steric strain

Molecular Dynamics (MD) Simulations

  • Conformational flexibility : The ethyl linker undergoes rapid rotation, sampling multiple conformers in solution.
  • Piperidine ring dynamics : Chair flipping occurs on a millisecond timescale, with axial substituents favored by ~1–2 kcal/mol.

Key Findings

  • Electronic structure : The nitro group’s electron-withdrawing nature polarizes the phenyl ring, enhancing electrophilic reactivity.
  • Solvent effects : Polar solvents stabilize the hydrochloride ion pair, while non-polar solvents favor apolar interactions in the solid state.

Properties

IUPAC Name

3-[2-(3-methyl-4-nitrophenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3.ClH/c1-11-9-13(4-5-14(11)16(17)18)19-8-6-12-3-2-7-15-10-12;/h4-5,9,12,15H,2-3,6-8,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHNOAVNCZWDDKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCC2CCCNC2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-[2-(3-Methyl-4-nitrophenoxy)ethyl]piperidine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C13H19ClN2O3C_{13}H_{19}ClN_2O_3, with a molecular weight of approximately 286.76 g/mol. The compound features a piperidine ring substituted with a 2-(3-methyl-4-nitrophenoxy)ethyl group, which influences its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the nitro group and piperidine ring enhances binding affinity to these targets, potentially modulating key biological pathways.

Interaction Studies

Preliminary investigations suggest that the compound may act as a probe in biochemical studies, aiding in the understanding of enzyme mechanisms and interactions with biological macromolecules. Its binding profiles are crucial for elucidating its therapeutic potential.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antibacterial Activity : Similar compounds have shown promising antibacterial properties against resistant strains such as Streptococcus pneumoniae and Streptococcus pyogenes . The modification patterns in piperidine derivatives often correlate with enhanced antibacterial efficacy.
  • Cholinesterase Inhibition : Compounds with structural similarities have demonstrated significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting potential applications in treating neurodegenerative diseases .
  • Antidepressant Properties : Some derivatives have shown biological activity comparable to established antidepressants, indicating that modifications in the piperidine structure can yield compounds with therapeutic effects on mood disorders .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes key features and biological activities:

Compound NameMolecular FormulaNotable FeaturesBiological Activity
4-[2-(2-Nitrophenoxy)ethyl]piperidine hydrochlorideC13H19ClN2O3C_{13}H_{19}ClN_2O_3Different substitution pattern leading to varied activityAntibacterial
4-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochlorideC14H21ClN2O3C_{14}H_{21}ClN_2O_3Similar piperidine structure but different nitro positioningAnticholinergic
2-[2-(3-Methyl-4-nitrophenoxy)ethyl]piperidine hydrochlorideC14H21ClN2O3C_{14}H_{21}ClN_2O_3Methyl substitution affecting solubility and activityAntidepressant-like effects

Case Studies

Several studies have explored the biological effects of piperidine derivatives:

  • Antibacterial Efficacy : A study demonstrated that certain piperidine derivatives exhibited superior antibacterial activity against resistant bacterial strains compared to traditional antibiotics .
  • Neuropharmacological Effects : Research on related compounds has shown promising results in inhibiting cholinesterases, which are critical for neurotransmitter regulation in neurodegenerative conditions .
  • Antidepressant Activity : In vivo tests indicated that some piperidine derivatives possess antidepressant-like effects comparable to established drugs like viloxazine, highlighting their potential for mood disorder treatment .

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity
Recent studies have indicated that derivatives of piperidine, including 3-[2-(3-Methyl-4-nitrophenoxy)ethyl]piperidine hydrochloride, exhibit promising antibacterial properties. For instance, modifications at the C-7 position of lincomycin derivatives have shown enhanced efficacy against resistant strains of Streptococcus pneumoniae and Streptococcus pyogenes . This compound's structural features may contribute to its potential as an antibacterial agent.

Pain Management
Piperidine derivatives are being investigated for their roles as dual ligands for histamine H3 and sigma-1 receptors, which are implicated in nociceptive and neuropathic pain management. The compound's ability to interact with these receptors suggests potential therapeutic applications in pain relief .

Cancer Therapy

Cytotoxicity Studies
Research has demonstrated that certain piperidine derivatives can induce apoptosis in cancer cells. For example, a study highlighted a piperidine-based compound that showed improved cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin . This positions this compound as a candidate for further investigation in oncological applications.

Neurological Disorders

Alzheimer's Disease Research
The incorporation of piperidine moieties into compounds has been linked to enhanced inhibition of acetylcholinesterase and butyrylcholinesterase enzymes, which are critical targets in Alzheimer’s disease treatment. This suggests that this compound could have potential applications in developing new therapies for neurodegenerative diseases .

Table 1: Summary of Research Findings on Piperidine Derivatives

Application AreaStudy FocusKey FindingsReference
Antibacterial ActivityEfficacy against resistant bacteriaEnhanced activity observed with specific modifications
Pain ManagementDual receptor activityPotential for effective pain relief
Cancer TherapyCytotoxicity in tumor cellsInduced apoptosis more effectively than standard drugs
Neurological DisordersInhibition of cholinesterasesImproved brain exposure and efficacy

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Table 1: Key Structural Analogs and Substituent Variations
Compound Name (CAS No.) Substituents on Phenoxy Ring Linker Chain Molecular Formula Molecular Weight (g/mol)
Target Compound (1219964-10-9) 3-Methyl, 4-Nitro Ethyl C₁₄H₂₁ClN₂O₃ 300.78
3-[(4-Methyl-2-nitrophenoxy)methyl]piperidine HCl (1220037-62-6) 4-Methyl, 2-Nitro Methyl C₁₄H₂₁ClN₂O₃ 300.78
4-[2-Chloro-4-(1-methylethyl)phenoxy]piperidine HCl (1219967-64-2) 2-Chloro, 4-Isopropyl Ethyl C₁₆H₂₅Cl₂NO 326.29
3-[2-(4-Chloro-3-methylphenoxy)ethyl]piperidine HCl (1220036-59-8) 4-Chloro, 3-Methyl Ethyl C₁₅H₂₁Cl₂NO 310.24
2-[2-(3-Ethylphenoxy)ethyl]piperidine HCl (1219968-13-4) 3-Ethyl Ethyl C₁₅H₂₂ClNO 267.80
3-[2-(Isopentyloxy)ethyl]piperidine HCl (1220030-17-0) Isopentyloxy (no aromatic ring) Ethyl C₁₂H₂₆ClNO 235.80

Key Observations :

  • Linker Chain : Ethyl linkers (as in the target compound) provide greater conformational flexibility than methyl linkers, possibly influencing membrane permeability .
  • Non-Aromatic Analogs: Compounds like 1220030-17-0 lack aromatic rings, resulting in lower molecular weights and reduced planarity, which may decrease CNS penetration compared to aromatic derivatives .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property Target Compound 4-(Diphenylmethoxy)piperidine HCl (65214-86-0) 2-[2-(3-Ethylphenoxy)ethyl]piperidine HCl (1219968-13-4)
Molecular Weight 300.78 303.83 267.80
Aromatic Substituents Nitro, Methyl Diphenylmethoxy Ethyl
Water Solubility Not reported Not reported Not reported
LogP (Predicted) ~2.5* ~3.8* ~2.1*

*Estimated using fragment-based methods due to lack of experimental data.

Key Observations :

  • Ethylphenoxy derivatives (e.g., 1219968-13-4) have lower molecular weights and LogP values, suggesting enhanced metabolic stability but reduced lipid bilayer penetration .
Antimicrobial Activity of Piperidine Derivatives

highlights that thiopyrimidinone-piperidine hybrids exhibit antimicrobial activity. For example:

  • Compound 5b (2-[2-(pyrrolidin-1-yl)ethyl]thiopyrimidin-4(3H)-one): MIC = 8 µg/mL against Staphylococcus aureus .
  • Compound 6f (2-[2-(morpholin-4-yl)ethyl]thiopyrimidine): MIC = 16 µg/mL against Candida albicans .

While the target compound lacks direct activity data, its nitro group may enhance antibacterial potency, as nitro-containing analogs often disrupt microbial DNA synthesis .

Toxicological Considerations
  • Acute Toxicity : Piperidine derivatives like 4-(Diphenylmethoxy)piperidine HCl are classified as harmful (H302/H312/H332) but lack chronic toxicity data .
  • Environmental Impact: Limited ecotoxicological data exist for most analogs, though nitro groups may pose biodegradation challenges .

Preparation Methods

Synthesis of 3-Methyl-4-nitrophenol Derivative

The nitrophenoxy moiety is typically introduced via nucleophilic aromatic substitution or etherification reactions involving 3-methyl-4-nitrophenol derivatives. Literature shows that nitrophenol derivatives can be prepared or obtained commercially and then functionalized to introduce the ethyl linker.

Formation of 2-(3-Methyl-4-nitrophenoxy)ethyl Intermediate

This intermediate is formed by reacting 3-methyl-4-nitrophenol with ethylene chlorohydrin or ethylene glycol derivatives under basic conditions to yield the corresponding 2-(3-methyl-4-nitrophenoxy)ethanol, which is then converted to the ethyl chloride derivative for further substitution.

Coupling with Piperidine

A pivotal step is the nucleophilic substitution of the 2-(3-methyl-4-nitrophenoxy)ethyl chloride intermediate with piperidine to form the 3-[2-(3-methyl-4-nitrophenoxy)ethyl]piperidine compound. This reaction typically proceeds under mild heating in an inert solvent such as acetonitrile or toluene, with a base such as potassium carbonate to neutralize the released hydrochloric acid.

Preparation of the Hydrochloride Salt

The free base 3-[2-(3-methyl-4-nitrophenoxy)ethyl]piperidine is converted to its hydrochloride salt by treatment with hydrochloric acid, usually in an organic solvent or aqueous medium, to yield the stable hydrochloride salt form.

Detailed Preparation Method from Patent Literature

A patent (CS248547B1) describes a related method for preparing 2-piperidinoethyl chloride hydrochloride, which is an important intermediate in the synthesis of compounds like 3-[2-(3-methyl-4-nitrophenoxy)ethyl]piperidine hydrochloride. The process involves:

  • Step 1: Reaction of piperidine with ethylene chlorohydrin to form hydroxyethylpiperidine.
  • Step 2: Chlorination of hydroxyethylpiperidine with thionyl chloride in an inert solvent (e.g., toluene) at 70–85 °C to form 2-piperidinoethyl chloride hydrochloride.
  • Isolation: The product precipitates upon cooling and is isolated by filtration.

This method is noted for its technical simplicity, preparative efficiency, and economic advantage.

Summary Table of Preparation Steps for this compound

Step Intermediate/Compound Reagents/Conditions Notes
1 3-Methyl-4-nitrophenol Commercial or synthesized via nitration methods Starting aromatic moiety
2 2-(3-Methyl-4-nitrophenoxy)ethanol Reaction with ethylene chlorohydrin, base catalyst Ether formation via nucleophilic substitution
3 2-(3-Methyl-4-nitrophenoxy)ethyl chloride Chlorination with thionyl chloride Activation for nucleophilic substitution
4 3-[2-(3-Methyl-4-nitrophenoxy)ethyl]piperidine Reaction with piperidine, base, solvent (acetonitrile or toluene) Nucleophilic substitution to form target base
5 Hydrochloride salt Treatment with HCl in suitable solvent Salt formation for stability and handling

Research Findings and Analytical Data

  • The chlorination step using thionyl chloride in aromatic solvents at 70–85 °C is critical for high yield and purity of the chloroethyl intermediate.
  • Nucleophilic substitution with piperidine proceeds efficiently under reflux conditions with potassium carbonate as a base to neutralize HCl formed.
  • The hydrochloride salt formation enhances compound stability and crystallinity, facilitating purification and characterization.
  • Analytical techniques such as NMR (1H and 13C), mass spectrometry (ESI-MS), and melting point determination confirm structure and purity, with purity levels typically above 95%.

Q & A

Q. How can reaction conditions be optimized to scale up synthesis without compromising yield?

  • Answer :
  • Flow chemistry : Continuous nitration at 10°C with residence time <2 minutes reduces byproduct formation .
  • Catalytic optimization : Use 10 mol% DMAP in alkylation steps to accelerate piperidine coupling (yield increase from 65% to 82%) .
  • Process monitoring : In-line FTIR tracks nitro group incorporation in real-time, enabling rapid adjustments .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[2-(3-Methyl-4-nitrophenoxy)ethyl]piperidine hydrochloride
Reactant of Route 2
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3-[2-(3-Methyl-4-nitrophenoxy)ethyl]piperidine hydrochloride

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